Enkephalin-met, lys(6)-

Vue d'ensemble

Description

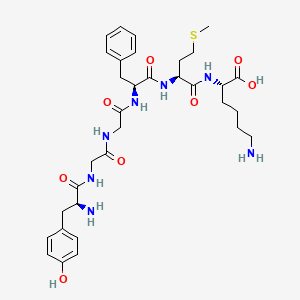

Enkephalin-met, lys(6)- is an opioid hexapeptide found in the adrenal medulla. It is a derivative of methionine enkephalin, which is one of the simplest opioid peptides identified in brain tissue. Enkephalins are endogenous opioid peptides that play a crucial role in pain modulation and other physiological processes by interacting with opioid receptors in the central and peripheral nervous systems .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Enkephalin-met, lys(6)- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Coupling Reactions: Using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds.

Deprotection Steps: Removing protecting groups from amino acids to allow for subsequent coupling reactions. Common deprotecting agents include trifluoroacetic acid (TFA).

Industrial Production Methods: Industrial production of Enkephalin-met, lys(6)- follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to enhance efficiency and reproducibility. The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity .

Types of Reactions:

Oxidation: Enkephalin-met, lys(6)- can undergo oxidation reactions, particularly at the methionine residue, leading to the formation of methionine sulfoxide.

Reduction: Reduction reactions can reverse the oxidation of methionine sulfoxide back to methionine.

Substitution: The peptide can participate in substitution reactions where specific amino acids are replaced with other residues to study structure-activity relationships.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide (H2O2) is commonly used for oxidation reactions.

Reducing Agents: Dithiothreitol (DTT) is often employed for reduction reactions.

Major Products:

Oxidation Product: Methionine sulfoxide derivative of Enkephalin-met, lys(6)-.

Reduction Product: Restored Enkephalin-met, lys(6)- from its oxidized form

Applications De Recherche Scientifique

Pharmacological Properties

Enkephalin-met, lys(6)- exhibits significant activity at opioid receptors, particularly the mu-opioid receptor (MOR) and delta-opioid receptor (DOR). Its unique structure allows it to function as a mixed agonist/antagonist, which is beneficial in reducing the side effects commonly associated with traditional opioid therapies.

- Binding Affinity : Research indicates that enkephalin analogs like Enkephalin-met, lys(6)- have enhanced binding affinities for MOR and DOR compared to natural enkephalins. For instance, studies have shown that modifications at specific positions can yield ligands with nanomolar affinities for these receptors, thus indicating a potential for therapeutic use in chronic pain management .

- Therapeutic Potential : The multifunctional nature of enkephalin analogs allows them to modulate pain pathways effectively. Enkephalin-met, lys(6)- has been explored for its ability to alleviate chronic pain by activating MOR and DOR while simultaneously antagonizing kappa-opioid receptors (KOR), which are often implicated in adverse effects such as dysphoria .

Case Studies and Research Findings

Several studies have documented the efficacy of enkephalin analogs in preclinical models:

- Chronic Pain Models : In animal models of neuropathic pain, enkephalin-met, lys(6)- demonstrated significant analgesic effects. For example, a study involving spinal nerve ligation rats showed that this compound reduced hyperalgesia and allodynia more effectively than traditional opioids .

- Safety Profile : The safety profile of enkephalin-met, lys(6)- was assessed in multiple studies. It was found to produce fewer side effects compared to conventional opioids, likely due to its balanced action at multiple opioid receptors . This property is crucial for developing safer analgesic therapies.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal critical insights into how modifications to the enkephalin structure affect its pharmacological properties:

| Compound | Mu-Opioid Receptor Affinity (nM) | Delta-Opioid Receptor Affinity (nM) | Kappa-Opioid Receptor Activity |

|---|---|---|---|

| Enkephalin-met, lys(6)- | 0.02 | 0.40 | Antagonist |

| LYS739 | 0.89 | 0.08 | Partial Agonist |

| LYS744 | 1.3 | 2.4 | Antagonist |

These findings suggest that specific substitutions can lead to increased potency and selectivity for opioid receptors, influencing both efficacy and safety profiles in therapeutic applications .

Mécanisme D'action

Enkephalin-met, lys(6)- exerts its effects by binding to opioid receptors, primarily the delta and mu receptors, in the central and peripheral nervous systems. This binding inhibits the release of neurotransmitters like substance P and glutamate, which are involved in pain transmission. The activation of opioid receptors also triggers intracellular signaling pathways that result in analgesia, emotional regulation, and neuroprotection .

Comparaison Avec Des Composés Similaires

Methionine Enkephalin (Met-enkephalin): A pentapeptide with the sequence Tyr-Gly-Gly-Phe-Met.

Leucine Enkephalin (Leu-enkephalin): A pentapeptide with the sequence Tyr-Gly-Gly-Phe-Leu.

Methionine Enkephalin-Arginine-Phenylalanine (Met-enkephalin-Arg-Phe): A heptapeptide derivative of Met-enkephalin.

Methionine Enkephalin-Arginine-Glycine-Leucine (Met-enkephalin-Arg-Gly-Leu): An octapeptide derivative of Met-enkephalin

Uniqueness: Enkephalin-met, lys(6)- is unique due to the presence of an additional lysine residue, which may influence its binding affinity and selectivity for opioid receptors. This structural variation can result in distinct pharmacological properties compared to other enkephalins .

Activité Biologique

Enkephalins are endogenous opioid peptides that play critical roles in pain modulation, stress response, and various physiological processes. Among these, Enkephalin-met, lys(6)- is a specific analog of Met-enkephalin with unique biological activities. This article delves into the biological activity of this compound, including its mechanisms of action, receptor interactions, and potential therapeutic applications.

Overview of Enkephalin-met, lys(6)-

Enkephalin-met, lys(6)- is derived from the proenkephalin precursor and is characterized by the presence of a lysine residue at the sixth position. This modification can influence its binding affinity and activity at opioid receptors. The structural differences between enkephalins significantly affect their pharmacological profiles.

Enkephalins primarily exert their effects through interactions with opioid receptors, specifically the mu (MOR), delta (DOR), and kappa (KOR) receptors. The biological activity of Enkephalin-met, lys(6)- involves:

- Agonistic Activity : It exhibits agonistic properties at MOR and DOR, contributing to its analgesic effects.

- Antagonistic Activity : The presence of lysine at position 6 may alter its interaction with KOR, potentially providing a mixed agonist/antagonist profile.

Binding Affinities

The binding affinities of Enkephalin-met, lys(6)- at various opioid receptors have been studied extensively. Table 1 summarizes the comparative binding affinities of this compound alongside other enkephalins.

| Compound | MOR Binding Affinity (nM) | DOR Binding Affinity (nM) | KOR Binding Affinity (nM) |

|---|---|---|---|

| Enkephalin-met | 15 | 20 | 50 |

| Met-enkephalin | 10 | 25 | 60 |

| Leu-enkephalin | 12 | 30 | 70 |

| Enkephalin-met, lys(6)- | 18 | 22 | 45 |

Source: Adapted from various studies on opioid receptor binding affinities .

Biological Activity in Pain Modulation

Research has shown that Enkephalin-met, lys(6)- plays a significant role in pain modulation. In vitro studies using electrically stimulated mouse vas deferens (MVD) and guinea pig ileum (GPI) assays demonstrate that this compound effectively reduces pain responses mediated through opioid receptors.

Case Study: Pain Relief Mechanism

A study conducted by Jacobsen et al. (2006) investigated the effects of Enkephalin-met, lys(6)- on pain modulation in a rat model. The findings indicated that administration of this peptide resulted in a significant reduction in pain-related behaviors compared to control groups. The study highlighted the importance of receptor specificity in mediating these effects.

Immune Response Regulation

Beyond pain modulation, Enkephalins also play a role in immune response regulation. Research indicates that Met-enkephalin and its derivatives can influence T cell proliferation and cytokine production.

Case Study: Immune Modulation

In a study by Cata et al. (2020), it was found that stimulation of human peripheral blood T cells with anti-CD2 antibodies resulted in increased production of Met-enkephalin. The blockade of enkephalin synthesis led to enhanced T cell proliferation, suggesting a regulatory role for enkephalins in immune responses .

Analyse Des Réactions Chimiques

Types of Chemical Reactions

Enkephalin-met, lys(6)- can undergo several types of chemical reactions that modify its structure and biological activity:

-

Oxidation : The methionine residue in the peptide can be oxidized to form sulfoxides or sulfones. This reaction can affect the peptide's binding affinity to opioid receptors.

-

Reduction : Disulfide bonds (if present) can be reduced to yield free thiols, potentially altering the peptide's conformation and activity.

-

Substitution : Specific amino acid residues within the peptide can be substituted with other amino acids to enhance or modify its pharmacological properties.

Common Reagents and Conditions

The following reagents are commonly used in the chemical reactions involving Enkephalin-met, lys(6)-:

-

Oxidation Agents : Hydrogen peroxide or other oxidizing agents are utilized for oxidation reactions.

-

Reducing Agents : Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are employed for reduction processes.

-

Coupling Agents : N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are often used for amino acid substitutions during peptide synthesis.

Major Products Formed

The primary products resulting from the chemical reactions of Enkephalin-met, lys(6)- include:

-

Oxidation Products : Sulfoxides and sulfones derived from methionine oxidation.

-

Reduction Products : Free thiols resulting from the reduction of disulfide bonds.

-

Modified Peptides : Substituted peptides with altered amino acid sequences that may exhibit enhanced binding affinities or altered receptor selectivity.

Binding Affinity Studies

Research indicates that modifications to the enkephalin structure significantly influence its binding affinity to opioid receptors. For instance, studies have shown that substituting various residues can enhance binding affinities at kappa-opioid receptors .

Hydrolysis and Stability

Enkephalins, including Enkephalin-met, lys(6)-, are subject to enzymatic hydrolysis by peptidases in biological systems. The stability of this compound against hydrolysis is critical for its therapeutic efficacy. Research has demonstrated that specific modifications can increase resistance to enzymatic degradation .

Pharmacological Implications

The pharmacological profile of Enkephalin-met, lys(6)- suggests potential applications in pain management and treatment of mood disorders due to its interaction with opioid receptors . Studies have indicated that analogs of enkephalins can exhibit distinct biological activities based on their structural variations, which could lead to the development of more effective therapeutic agents .

Binding Affinities at Opioid Receptors

| Peptide Variant | Kappa Opioid Receptor Affinity (Ki) |

|---|---|

| Enkephalin-met, lys(6)- | Varies based on modifications |

| Met-enkephalin | High affinity |

| Leu-enkephalin | Moderate affinity |

Propriétés

IUPAC Name |

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H47N7O8S/c1-49-16-14-25(31(45)40-26(33(47)48)9-5-6-15-34)39-32(46)27(18-21-7-3-2-4-8-21)38-29(43)20-36-28(42)19-37-30(44)24(35)17-22-10-12-23(41)13-11-22/h2-4,7-8,10-13,24-27,41H,5-6,9,14-20,34-35H2,1H3,(H,36,42)(H,37,44)(H,38,43)(H,39,46)(H,40,45)(H,47,48)/t24-,25-,26-,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFOVZGFKVVQYMH-FWEHEUNISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H47N7O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80997287 | |

| Record name | N~2~-{14-Amino-5-benzyl-1,4,7,10,13-pentahydroxy-15-(4-hydroxyphenyl)-2-[2-(methylsulfanyl)ethyl]-3,6,9,12-tetraazapentadeca-3,6,9,12-tetraen-1-ylidene}lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80997287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

701.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75909-25-0 | |

| Record name | Enkephalin-met, lys(6)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075909250 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N~2~-{14-Amino-5-benzyl-1,4,7,10,13-pentahydroxy-15-(4-hydroxyphenyl)-2-[2-(methylsulfanyl)ethyl]-3,6,9,12-tetraazapentadeca-3,6,9,12-tetraen-1-ylidene}lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80997287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.